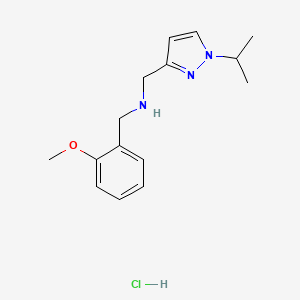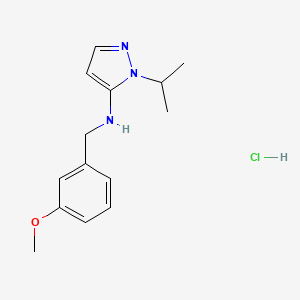![molecular formula C20H25N3O2S B12237338 4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12237338.png)
4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound featuring a thiazole ring, a piperidine ring, and a morpholine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alkyl halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole
- Sulfathiazole
- Ritonavir
- Abafungin
- Bleomycine
- Tiazofurin
Uniqueness
4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its combination of a thiazole ring with piperidine and morpholine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H25N3O2S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H25N3O2S/c24-20(23-9-5-2-6-10-23)18-14-22(11-12-25-18)13-17-15-26-19(21-17)16-7-3-1-4-8-16/h1,3-4,7-8,15,18H,2,5-6,9-14H2 |
InChI Key |
YAJODEWXQROPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12237258.png)
![2-[(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B12237267.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B12237277.png)
![3-(dimethylamino)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12237278.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(ethanesulfonyl)piperidine](/img/structure/B12237294.png)
![4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12237296.png)


![2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12237320.png)
![4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12237324.png)
![2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12237329.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12237332.png)
![1-(3-Bromophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12237336.png)
